rac Clavam-2-carboxylic Acid Sodium Salt

描述

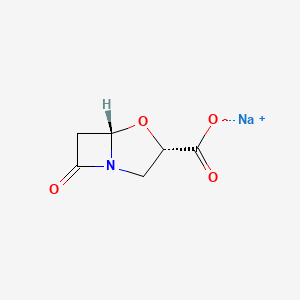

rac Clavam-2-carboxylic Acid Sodium Salt is a monocarboxylic acid anion that is the conjugate base of (3S,5S)-carbapenam-3-carboxylic acid. This compound is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system.

准备方法

The synthesis of 7-oxabicyclo[2.2.1]heptane and its derivatives can be achieved through several routes. The most common method is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction allows for the preparation of enantiomerically enriched derivatives, which are useful for the total asymmetric synthesis of various natural products and bioactive compounds. Industrial production methods often involve the use of organocatalysis to achieve high enantioselectivity under mild conditions .

化学反应分析

rac Clavam-2-carboxylic Acid Sodium Salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different carboxylate derivatives .

科学研究应用

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is studied for its potential as an antibiotic due to its structural similarity to carbapenems, a class of β-lactam antibiotics. In medicine, it is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of polymers and other materials .

作用机制

The mechanism of action of sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of bacterial cell walls, similar to other β-lactam antibiotics. This inhibition occurs through the binding of the compound to penicillin-binding proteins, which are essential for cell wall synthesis .

相似化合物的比较

rac Clavam-2-carboxylic Acid Sodium Salt is unique due to its bicyclic structure and the presence of an oxabicycloheptane ring system. Similar compounds include other carbapenem derivatives, such as imipenem and meropenem, which also possess β-lactam rings and exhibit antibiotic properties. the specific structural features of sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate contribute to its distinct chemical and biological properties .

生物活性

Rac Clavam-2-carboxylic Acid Sodium Salt, with the CAS number 117957-44-5, is a compound of significant interest in the field of microbiology and pharmacology due to its potential as an antibiotic. This article explores its biological activity, mechanisms of action, and implications for antibiotic resistance.

Overview of this compound

This compound is a monocarboxylic acid anion derived from (3S,5S)-carbapenam-3-carboxylic acid. Its unique bicyclic structure includes an oxabicycloheptane ring system, which is characteristic of clavam derivatives. The compound has garnered attention for its structural similarity to carbapenems, a class of β-lactam antibiotics known for their broad-spectrum antibacterial activity.

Target Enzymes : The primary target of this compound is β-lactamase, an enzyme produced by various bacteria that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, the compound enhances the efficacy of β-lactam antibiotics against resistant strains.

Mode of Action : The compound's β-lactam ring structure allows it to mimic the natural substrates of β-lactamases, leading to competitive inhibition. This mechanism is crucial in restoring the activity of β-lactam antibiotics that would otherwise be hydrolyzed by these enzymes .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, including good solubility and stability under physiological conditions. Its absorption and distribution profiles suggest potential for effective systemic administration. Studies have shown that it can be produced through fermentation processes involving Streptomyces species, which are known for their antibiotic-producing capabilities .

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness is particularly notable in overcoming resistance mechanisms associated with β-lactamase production.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Klebsiella pneumoniae | 2 µg/mL |

These results indicate that this compound can serve as a potent adjuvant in combination therapies with existing β-lactam antibiotics, enhancing their effectiveness against resistant bacterial strains .

Case Studies and Research Findings

Several studies have highlighted the role of this compound in combating antibiotic resistance:

- Inhibition of Extended-Spectrum Beta-Lactamases (ESBLs) : A study demonstrated that this compound effectively inhibited ESBLs produced by E. coli, restoring susceptibility to cefotaxime and ceftazidime in clinical isolates .

- Synergistic Effects : Research has indicated synergistic effects when combined with other antibiotics such as amoxicillin and piperacillin, significantly reducing MIC values and enhancing bacterial clearance in animal models .

- Clinical Implications : Clinical trials are underway to assess the safety and efficacy of this compound in patients with infections caused by resistant pathogens. Preliminary results suggest promising outcomes in terms of infection resolution and reduced hospital stay durations .

属性

IUPAC Name |

sodium;(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4.Na/c8-4-1-5-7(4)2-3(11-5)6(9)10;/h3,5H,1-2H2,(H,9,10);/q;+1/p-1/t3-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDNAXJYJHKJQA-WINKWTMZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2N(C1=O)CC(O2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2N(C1=O)C[C@H](O2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747359 | |

| Record name | Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117957-44-5 | |

| Record name | Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。